Cas no 28733-43-9 (5-bromopyridine-3-carboxamide)
5-bromopyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromonicotinamide
- 5-Bromopyridine-3-carboxamide
- (6R,7R)-7-Amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Bromo-3-pyridinecarboxamide
- 3-Bromo-5-carbamoylpyridine
- 3-bromonicotinamide
- 5-Bromo-nicotinamide
- bromonicotinamide
- BRT
- Nicotinamide,5-bromo
- 3-Pyridinecarboxamide, 5-bromo-
- Nicotinamide, 5-bromo-
- PubChem1212
- 5-bromo-3-pyridinylcarboxamide
- 5-bromo-pyridine-3-carboxamide
- ZERENEX E/9103358
- YOQRXZIMSKLRCY-UHFFFAOYSA-N
- 5-?Bromo-?3-?pyridinecarboxamide
- HMS3604K17
- BC
- FS-2677
- AC-907/30003011
- DTXSID00182890
- SY001775
- B3536
- F2124-0064
- 5-22-02-00182 (Beilstein Handbook Reference)
- UNII-FCT9J0CUP7
- DB01854
- NS00068205
- A15454
- BCP27010
- FT-0638801
- SCHEMBL578591
- CS-W015578
- Z33546660
- FCT9J0CUP7
- J-400699
- PD008723
- EN300-1232895
- 5-Bromo-3-pyridinecarboxamide, 97%
- BB 0244175
- MFCD00173919
- AM20051040
- 28733-43-9
- BRN 0115921
- AKOS000114022
- Q27092981
- DB-013112
- STL503460
- 3-Pyridinecarboxamide, 5-bromo-(9CI)
- DTXCID40105381
- 5-bromopyridine-3-carboxamide
-
- MDL: MFCD00173919
- Inchi: 1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
- InChI Key: YOQRXZIMSKLRCY-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C(N)=O)=C1
- BRN: 0115921
Computed Properties
- Exact Mass: 199.95900
- Monoisotopic Mass: 199.958525
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
- Topological Polar Surface Area: 56
Experimental Properties
- Color/Form: Tawny powder
- Density: 1.71
- Melting Point: 218.0 to 223.0 deg-C
- Boiling Point: 315.5℃ at 760 mmHg
- Flash Point: 144.6℃
- Refractive Index: 1.613
- PSA: 55.98000
- LogP: 1.64330
- Solubility: Not determined
5-bromopyridine-3-carboxamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:QS4170000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-bromopyridine-3-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromopyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138608-100g |
5-bromopyridine-3-carboxamide |
28733-43-9 | 98% | 100g |
¥672.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138608-10g |
5-bromopyridine-3-carboxamide |
28733-43-9 | 98% | 10g |
¥82.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138608-1g |
5-bromopyridine-3-carboxamide |
28733-43-9 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138608-25g |
5-bromopyridine-3-carboxamide |
28733-43-9 | 98% | 25g |
¥183.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138608-5g |
5-bromopyridine-3-carboxamide |
28733-43-9 | 98% | 5g |
¥47.90 | 2023-09-04 | |
| Alichem | A029206147-100g |
5-Bromonicotinamide |
28733-43-9 | 97% | 100g |
$347.55 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3536-5G |
5-Bromonicotinamide |
28733-43-9 | >98.0%(GC) | 5g |
¥450.00 | 2024-04-16 | |
| Fluorochem | 068498-10g |
5-Bromonicotinamide |
28733-43-9 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 068498-25g |
5-Bromonicotinamide |
28733-43-9 | 97% | 25g |
£28.00 | 2022-03-01 | |
| Fluorochem | 068498-100g |
5-Bromonicotinamide |
28733-43-9 | 97% | 100g |
£103.00 | 2022-03-01 |
5-bromopyridine-3-carboxamide Suppliers
5-bromopyridine-3-carboxamide Related Literature
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Brian J. Knight,Zachary A. Tolchin,Joel M. Smith Chem. Commun. 2021 57 2693
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Michal Poznik,Burkhard K?nig React. Chem. Eng. 2016 1 494
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Simone Tortoioli,Astrid Friedli,Alice Prud'homme,Sylvia Richard-Bildstein,Philipp Kohler,Stefan Abele,Gianvito Vilé Green Chem. 2020 22 3748
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4. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutionsC. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
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Xin Li,Chris Abell,Miles S. Congreve,Brian H. Warrington,Mark Ladlow Org. Biomol. Chem. 2004 2 989
Additional information on 5-bromopyridine-3-carboxamide
Professional Introduction to 5-bromopyridine-3-carboxamide (CAS No. 28733-43-9)
5-bromopyridine-3-carboxamide (CAS No. 28733-43-9) is a significant intermediate in the field of pharmaceutical and agrochemical research, characterized by its versatile chemical structure and reactivity. This compound, featuring a bromine substituent on the pyridine ring and an amide functional group at the 3-position, has garnered considerable attention due to its utility in synthesizing a wide array of biologically active molecules. The presence of both bromine and amide moieties makes it a valuable building block for further functionalization, enabling the development of novel compounds with potential therapeutic applications.
The bromopyridine core is a well-documented scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors, antiviral agents, and other small-molecule drugs. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the introduction of diverse aryl or heteroaryl groups. This modularity has been leveraged in the synthesis of targeted therapeutics, where precise structural modifications can fine-tune pharmacokinetic and pharmacodynamic properties.
Recent advancements in drug discovery have highlighted the importance of 5-bromopyridine-3-carboxamide in the development of next-generation treatments. For instance, studies have demonstrated its role as a precursor in generating inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as key targets in oncology and inflammatory diseases. The amide group at the 3-position provides a site for further derivatization, allowing chemists to explore different substitution patterns that may enhance binding affinity or metabolic stability.
Moreover, the compound has found applications in the synthesis of peptide mimetics and peptidomimetics, where its structural features contribute to mimicking natural bioactive peptides while offering improved pharmacological profiles. The bromine atom enables selective modifications through transition-metal catalysis, enabling the construction of complex molecular architectures with high precision. This capability is particularly valuable in fragment-based drug design approaches, where initial hits are optimized through iterative chemical modifications.
In agrochemical research, 5-bromopyridine-3-carboxamide has been explored as a key intermediate in the development of novel pesticides and herbicides. Its structural motif is reminiscent of several commercially successful agrochemicals that target specific enzymatic pathways in pests or weeds. By leveraging its reactivity, researchers have synthesized derivatives with enhanced efficacy and reduced environmental impact, aligning with global trends toward sustainable agriculture.
The compound's utility extends beyond pharmaceuticals and agrochemicals into materials science, where it serves as a precursor for functional polymers and organic electronic materials. The pyridine ring's electron-deficient nature allows for interactions with various metal centers, making it useful in coordination chemistry and catalysis. This interdisciplinary relevance underscores its broad industrial significance.
From a synthetic chemistry perspective, 5-bromopyridine-3-carboxamide exemplifies the power of heterocyclic intermediates in constructing complex molecules. Its amenability to multiple reaction pathways—such as nucleophilic substitution at the bromine atom or amide bond formation—makes it a cornerstone in synthetic strategies across multiple disciplines. Recent methodologies have further expanded its synthetic utility by introducing novel catalytic systems that improve yield and selectivity.
The growing body of literature on 5-bromopyridine-3-carboxamide reflects its enduring relevance in modern chemical research. Ongoing studies continue to uncover new applications and synthetic possibilities, reinforcing its status as an indispensable tool in the chemist's arsenal. As drug discovery and material science evolve, this compound is poised to remain at the forefront of innovation.
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